1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 1040646-15-8
VCID: VC4264802
InChI: InChI=1S/C17H15F3N4O3S/c18-17(19,20)12-3-1-11(2-4-12)8-23-10-21-15-14(16(23)25)7-22-24(15)13-5-6-28(26,27)9-13/h1-4,7,10,13H,5-6,8-9H2
SMILES: C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C17H15F3N4O3S
Molecular Weight: 412.39

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CAS No.: 1040646-15-8

Cat. No.: VC4264802

Molecular Formula: C17H15F3N4O3S

Molecular Weight: 412.39

* For research use only. Not for human or veterinary use.

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - 1040646-15-8

Specification

CAS No. 1040646-15-8
Molecular Formula C17H15F3N4O3S
Molecular Weight 412.39
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H15F3N4O3S/c18-17(19,20)12-3-1-11(2-4-12)8-23-10-21-15-14(16(23)25)7-22-24(15)13-5-6-28(26,27)9-13/h1-4,7,10,13H,5-6,8-9H2
Standard InChI Key KJAYURATAFBPDP-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F

Introduction

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic molecule featuring a pyrazolo[3,4-d]pyrimidine core, a tetrahydrothiophene moiety, and a trifluoromethylbenzyl group. This unique combination of structural elements suggests potential applications in medicinal chemistry, particularly due to the presence of sulfur, nitrogen, and fluorine atoms, which are known to contribute to biological activity and reactivity.

Structural Features

  • Pyrazolo[3,4-d]pyrimidine Core: This fused ring system is known for its planarity and rigidity, which can enhance interactions with biological targets such as enzymes and receptors .

  • Tetrahydrothiophene Moiety: The presence of sulfur in this ring contributes to the compound's reactivity and potential biological activity.

  • Trifluoromethylbenzyl Group: The trifluoromethyl group is known for its ability to enhance lipophilicity and stability in biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyrimidine derivatives .

  • Introduction of the Tetrahydrothiophene Moiety: This might involve alkylation or arylation reactions using tetrahydrothiophene derivatives.

  • Attachment of the Trifluoromethylbenzyl Group: This could be accomplished through nucleophilic substitution or cross-coupling reactions .

Biological Activity

Compounds with similar structural features have shown potential in various biological applications, including:

  • Antibacterial Activity: Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antibacterial properties .

  • Enzyme Inhibition: The planar and rigid structure of the pyrazolo[3,4-d]pyrimidine core can facilitate interactions with enzymes, potentially leading to inhibitory effects .

Potential Applications

Given its structural features, 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may have applications in:

  • Medicinal Chemistry: As a potential lead compound for drug development due to its unique combination of functional groups.

  • Biological Research: For studying interactions with biological targets and understanding its mechanism of action.

Comparative Analysis

Compound NameStructure FeaturesUnique Aspects
(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-oneThiazolidinone core, tetrahydrothiophene moiety, pyrazole derivativeExhibits complex biological activity due to multiple functional groups
Pyrazolo[1,5-a]pyrimidine derivativesFused pyrazole and pyrimidine ringsKnown for anticancer and enzymatic inhibitory activities
Pleuromutilin derivatives with pyrazolo[3,4-d]pyrimidine moietyPyrazolo[3,4-d]pyrimidine core attached to pleuromutilinDemonstrates antibacterial activity against MRSA

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